molecular formula C11H12N2O2 B8506762 4-Amino-N-propylphthalimide

4-Amino-N-propylphthalimide

Cat. No. B8506762
M. Wt: 204.22 g/mol
InChI Key: PMEHKVSRSQHZHZ-UHFFFAOYSA-N
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Patent
US06294569B2

Procedure details

To a suspension of NaH (493 g, 12.3 mmol) in DMF (10 ml) was added a solution of 4-aminophthalimide (2.00 g, 12.3 mmol) in DMF (10 ml) at 0° C. After stirring at room temperature for 1 h, iodopropane (1.20 ml, 12.3 mmol) was added to this mixture at 0° C. and stirred at room temperature for 28 h. The mixture was poured into water and extracted with AcOEt:toluene=2:1 (150 ml×3). The extract was washed with water, brine, dried (Na2SO4), and concentrated to give yellow solid, which was purified by column chromatography (silica gel: 130 g, CH2Cl2 only to CH2Cl2/MeOH=75/1) to give 1.14 g (45%) of yellow solid.
Name
Quantity
493 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1.I[CH2:16][CH2:17][CH3:18].O>CN(C=O)C>[NH2:3][C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:10]([CH2:16][CH2:17][CH3:18])[C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
493 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C2C(C(=O)NC2=O)=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
ICCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 28 h
Duration
28 h
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The extract was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give yellow solid, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C2C(C(=O)N(C2=O)CCC)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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